molecular formula C11H17N5O B1441290 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide CAS No. 1258652-19-5

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide

Cat. No.: B1441290
CAS No.: 1258652-19-5
M. Wt: 235.29 g/mol
InChI Key: XABSHLJFYSPNLI-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide is a chemical compound with the CAS Number: 1258652-19-5 . It has a molecular weight of 235.29 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Application in Dyeing : 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide is involved in the synthesis of novel heterocyclic aryl monoazo organic compounds. These compounds, including derivatives of pyridazine, have been used in dyeing polyester fabrics, demonstrating color characteristics and fastness properties. Additionally, they have shown high efficiency in in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).

Chemical Synthesis and Potential Applications

  • In Antimicrobial and Antitumor Activities : Another study reports the synthesis of novel pyridazine derivatives, indicating potential for antimicrobial and antitumor activities. These compounds were synthesized through various chemical reactions and their structures were confirmed by analytical and spectroscopic data (Gaby et al., 2003).
  • Potential in Antidiabetic Drugs : A study focused on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which demonstrated effectiveness as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This indicates a potential application of related compounds in diabetes treatment (Bindu et al., 2019).

Radiopharmaceutical Research

  • Imaging and Cancer Research : Pyridazine derivatives, including this compound, are being explored in the context of radiopharmaceuticals. For example, a study on the synthesis of radiotracers for positron emission tomography imaging of stearoyl-CoA desaturase-1, a target in cancer research, includes derivatives of pyridazine (Silvers et al., 2016).

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several enzymes, including kinases and proteases, by binding to their active sites and inhibiting their activity. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been investigated in laboratory settings. Over time, this compound exhibits a gradual decrease in activity due to degradation processes, which can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At high doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of various metabolites. For example, it has been shown to inhibit glycolytic enzymes, resulting in decreased glucose metabolism and altered energy production in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and the presence of efflux transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-7-8(2)14-15-11(9(7)10(12)17)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABSHLJFYSPNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)N)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.